methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate
Description
Methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate is a synthetic heterocyclic compound featuring a fused [1,2,4]triazino[5,6-b]indole core substituted with a butyl group at the 5-position and a methyl propanoate thioether moiety at the 3-position. This structure combines a triazinoindole scaffold—known for its bioactivity in antimicrobial and antitumor contexts—with a sulfanylpropanoate ester, which may enhance solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-4-5-10-21-13-9-7-6-8-12(13)14-15(21)18-17(20-19-14)24-11(2)16(22)23-3/h6-9,11H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQHGRIEADMWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate involves several steps. One common method includes the condensation of tert-butyl-substituted isatins with thiosemicarbazide, followed by cyclization to form the triazinoindole core . The final step involves the esterification of the resulting compound with methyl propanoate under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate involves its interaction with molecular targets such as iron ions. The compound can chelate iron, thereby inhibiting iron-dependent processes in cells . This chelation can lead to the disruption of cellular functions, induction of apoptosis, and inhibition of cell proliferation, particularly in cancer cells . The pathways involved include the mitochondrial pathway of apoptosis, where the compound affects the balance of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural Variations
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The butyl group’s role in modulating bioactivity remains underexplored. Comparative studies with methyl, ethyl, and bromo analogs are needed.
- Biological Testing: No data exists for the target compound’s antimicrobial or antitumor efficacy. Prioritize assays against Gram-negative/positive bacteria and cancer cell lines.
- Solubility and ADMET: Propanoate esters generally exhibit better aqueous solubility than free acids or amides , but in vivo studies are required to validate this for the butyl derivative.
Biological Activity
Methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25N5O3S
- Molecular Weight : 415.5092 g/mol
- CAS Number : Not provided in the search results.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with sulfonyl or thioether groups under controlled conditions. Specific catalysts and solvents are used to optimize yield and purity.
Anticancer Activity
Research indicates that compounds containing the triazinoindole structure exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study demonstrated that derivatives of triazinoindole could inhibit tumor growth in vivo and in vitro by targeting specific pathways involved in cell proliferation and survival .
Antimicrobial Properties
Compounds with similar structural motifs have also been evaluated for their antimicrobial activities. The presence of the triazine ring is known to enhance the efficacy against bacterial strains and fungi. In particular, studies have shown that triazine derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Interaction with enzymes critical for cellular processes.
- Receptor Modulation : Binding to specific receptors that regulate cell signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling cascades.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Testing :
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
